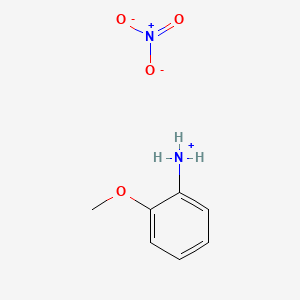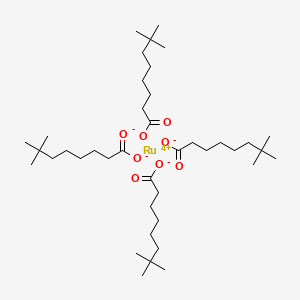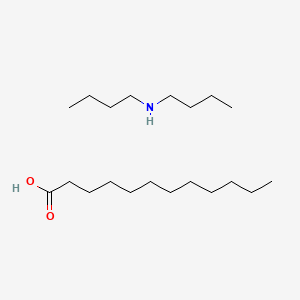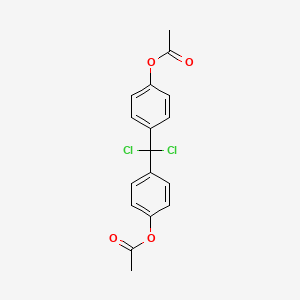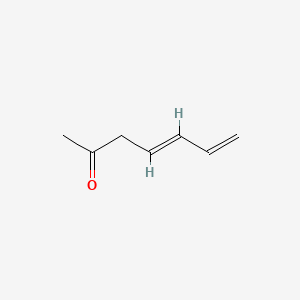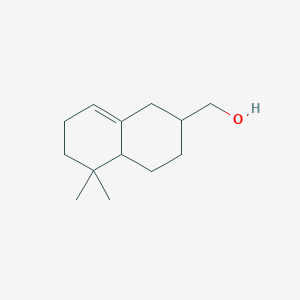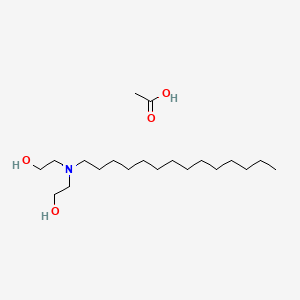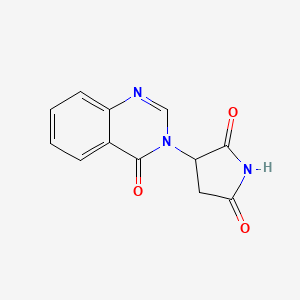
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is a heterocyclic compound that features a quinazolinone core fused with a pyrrolidinedione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.
Applications De Recherche Scientifique
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators and modulation of pain receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanenitrile: Similar in structure but with a nitrile group instead of the pyrrolidinedione moiety.
4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to varied biological activities.
Uniqueness
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,5-pyrrolidinedione is unique due to its combination of the quinazolinone and pyrrolidinedione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
39133-13-6 |
|---|---|
Formule moléculaire |
C12H9N3O3 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
3-(4-oxoquinazolin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9N3O3/c16-10-5-9(11(17)14-10)15-6-13-8-4-2-1-3-7(8)12(15)18/h1-4,6,9H,5H2,(H,14,16,17) |
Clé InChI |
XDGWXSWNBMJKKL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC1=O)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



